Ethyl 5-(4-acetylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Descripción

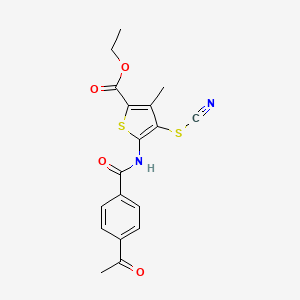

Ethyl 5-(4-acetylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a thiophene-based heterocyclic compound with a complex substitution pattern. Its structure features a central thiophene ring substituted at the 2-position with an ethyl carboxylate group, at the 3-position with a methyl group, at the 4-position with a thiocyanate (SCN) group, and at the 5-position with a 4-acetylbenzamido moiety. This combination of electron-withdrawing (thiocyanate, acetyl) and electron-donating (methyl, ethyl ester) groups confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in enzyme inhibition.

Propiedades

IUPAC Name |

ethyl 5-[(4-acetylbenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c1-4-24-18(23)15-10(2)14(25-9-19)17(26-15)20-16(22)13-7-5-12(6-8-13)11(3)21/h5-8H,4H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORNLHGYOCTKNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C)SC#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-acetylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

Introduction of the Acetylbenzamido Group: This step involves the acylation of the thiophene ring with 4-acetylbenzoyl chloride in the presence of a base such as pyridine.

Thiocyanation: The thiocyanate group is introduced by reacting the intermediate with thiocyanogen or a thiocyanate salt under mild conditions.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The thiocyanate group can be substituted with nucleophiles such as amines or alcohols, forming thioureas or thiocarbamates.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles like primary amines or alcohols in the presence of a base such as triethylamine.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Thioureas or thiocarbamates.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, Ethyl 5-(4-acetylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

Industrially, this compound could be used in the production of advanced materials, such as conductive polymers or as intermediates in the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of Ethyl 5-(4-acetylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate involves its interaction with specific molecular targets. The acetylbenzamido group can form hydrogen bonds with biological macromolecules, while the thiocyanate group can participate in nucleophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Thiophene derivatives with substituted carboxylate esters and aromatic amides are widely studied for their biological activities. Below, we compare the target compound with three structurally related analogs.

Ethyl 5-(furan-2-carboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate (CBR-5884)

- Structural Differences : The 4-acetylbenzamido group in the target compound is replaced with a furan-2-carboxamido moiety in CBR-5884.

- It targets cancer cells overexpressing PHGDH, a key enzyme in serine biosynthesis.

- Physicochemical Properties :

- Key Advantage : High selectivity for PHGDH over other dehydrogenases (e.g., lactate dehydrogenase).

Ethyl 5-Amino-4-cyano-3-methylthiophene-2-carboxylate (Compound 1a)

- Structural Differences: The 4-thiocyanate and 4-acetylbenzamido groups in the target compound are replaced with a cyano group and an amino group, respectively.

- Synthesis: Prepared via condensation of ethyl acetoacetate with malononitrile in ethanol using sulfur and triethylamine as catalysts.

Ethyl 2-Amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate

- Structural Differences: The substituents are rearranged: the amino group is at the 2-position, and a 5-methylthiophene is attached at the 4-position.

- Electronic Effects: The amino group at the 2-position may enhance π-stacking interactions with biological targets compared to the acetylbenzamido group in the target compound.

Data Table: Comparative Analysis of Thiophene Derivatives

Research Findings and Discussion

- Role of the Thiocyanate Group : The SCN group in both the target compound and CBR-5884 may enhance hydrogen bonding with enzyme active sites, as seen in PHGDH inhibition.

- Replacing SCN with cyano (as in Compound 1a) reduces electrophilicity, likely diminishing enzyme inhibition efficacy.

- Synthetic Challenges : The acetylbenzamido group requires precise acylation conditions, contrasting with the simpler furan-2-carboxamide synthesis in CBR-5884.

Actividad Biológica

Ethyl 5-(4-acetylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antitumor effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H14N2O3S2

- Molecular Weight : 306.40 g/mol

The compound features a thiophene ring substituted with various functional groups, including a thiocyanate and an acetylbenzamide moiety, which are critical for its biological activity.

Antitumor Activity

Recent studies have focused on the antitumor properties of this compound. In vitro and in vivo evaluations have demonstrated significant cytotoxic effects against various cancer cell lines.

-

In Vitro Studies :

- The compound exhibited dose-dependent cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for HCT116 cells.

- Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratio and activation of caspases 3 and 9.

-

In Vivo Studies :

- A study involving Ehrlich Ascites Carcinoma (EAC) models showed that administration of the compound led to a significant reduction in tumor volume and increased survival rates compared to control groups. Histopathological analyses confirmed reduced tumor proliferation and enhanced apoptosis in treated mice.

Antioxidant Activity

The compound also exhibits notable antioxidant properties, which may contribute to its antitumor effects. It was shown to increase total antioxidant capacity in liver tissues, reducing oxidative stress markers such as malondialdehyde (MDA) levels while increasing glutathione (GSH) levels.

The proposed mechanism of action for this compound includes:

- Apoptosis Induction : The compound activates apoptotic pathways through mitochondrial dysfunction, leading to cytochrome c release and subsequent caspase activation.

- Antioxidant Effects : By scavenging free radicals, the compound mitigates oxidative damage in cells, enhancing cellular survival under stress conditions.

Case Studies

Several case studies have documented the efficacy of this compound:

-

Study on MCF-7 Cells :

- Treatment with varying concentrations (5 µM to 25 µM) resulted in a significant decrease in cell viability after 48 hours, with morphological changes indicative of apoptosis observed under microscopy.

-

EAC Model Study :

- Mice treated with the compound showed a reduction in ascitic fluid accumulation and improved liver function parameters (ALT, AST) compared to untreated controls, suggesting hepatoprotective effects alongside antitumor activity.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C14H14N2O3S2 |

| Molecular Weight | 306.40 g/mol |

| IC50 (MCF-7) | 15 µM |

| IC50 (HCT116) | 20 µM |

| Apoptosis Induction | Yes |

| Antioxidant Activity | Significant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.